3-(2-Chloro-4-hydroxyphenyl)propanoic acid 3-(2-Chloro-4-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1261449-78-8
VCID: VC5961227
InChI: InChI=1S/C9H9ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
SMILES: C1=CC(=C(C=C1O)Cl)CCC(=O)O
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62

3-(2-Chloro-4-hydroxyphenyl)propanoic acid

CAS No.: 1261449-78-8

Cat. No.: VC5961227

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62

* For research use only. Not for human or veterinary use.

3-(2-Chloro-4-hydroxyphenyl)propanoic acid - 1261449-78-8

Specification

CAS No. 1261449-78-8
Molecular Formula C9H9ClO3
Molecular Weight 200.62
IUPAC Name 3-(2-chloro-4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H9ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
Standard InChI Key LOJJVRRZPPSJAH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1O)Cl)CCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound is systematically named 3-(2-chloro-4-hydroxyphenyl)propanoic acid under IUPAC guidelines, reflecting the propanoic acid chain attached to the phenyl ring at position 3, with chlorine and hydroxyl groups at positions 2 and 4, respectively. Alternative designations include benzenepropanoic acid (2-chloro-4-hydroxy-) and the CAS registry number 1261449-78-8.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₉H₉ClO₃
Molecular Weight200.62 g/mol
InChI KeyLOJJVRRZPPSJAH-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1O)Cl)CCC(=O)O
PubChem CID82267707

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, stereochemistry becomes relevant in derivatives such as (S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, where an amino group introduces chirality . The parent compound’s planar aromatic system allows for π-π stacking interactions, which are critical in ligand-receptor binding studies .

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis typically involves Friedel-Crafts acylation or alkylation of appropriately substituted phenolic precursors. For example, chlorination of 4-hydroxyphenylpropanoic acid derivatives using reagents like sulfuryl chloride (SO₂Cl₂) can introduce the chlorine substituent. A patent (EP1687250A1) describes enantioselective methods for producing optically active phenylpropanoic acids via enzymatic resolution or chiral catalysts, though adaptations would be required for this specific derivative .

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. One approach involves:

  • Hydroxylation: Introducing the hydroxyl group via electrophilic substitution.

  • Chlorination: Directed chlorination using Lewis acids like FeCl₃.

  • Chain Elongation: Propanoic acid side-chain installation through Michael addition or malonic ester synthesis .

Physical and Chemical Properties

Thermodynamic Stability

The compound’s melting point remains unspecified in available literature, but analogues like 3-(4-chloro-3-methylphenyl)propionic acid melt at 249°C , suggesting similar thermal stability. The hydroxyl group enhances hydrogen-bonding capacity, impacting crystallinity and solubility .

Solubility and Partitioning

Applications in Pharmaceutical and Chemical Research

Drug Intermediate Synthesis

The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine kinase inhibitors. Its chloro and hydroxyl groups are amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) for generating biaryl structures .

Biological Activity

Derivatives like 3-chlorotyrosine, a halogenated amino acid, are studied for their role in oxidative stress biomarkers . While the parent compound lacks direct bioactivity, its metabolites may interact with enzymatic targets such as cyclooxygenase (COX) .

Comparison with Structural Analogues

Table 2: Property Comparison of Phenylpropanoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key GroupsApplications
3-(2-Chloro-4-hydroxyphenyl)propanoic acidC₉H₉ClO₃200.62Cl, OHPharmaceutical intermediate
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acidC₉H₁₀ClNO₃215.63Cl, OH, NH₂Peptide synthesis
3-(3,4-Dihydroxyphenyl)propionic acidC₉H₁₀O₄182.172 OHAntioxidant research

Chlorine substitution enhances electrophilicity, enabling nucleophilic aromatic substitution, while hydroxyl groups improve water solubility .

Challenges and Future Directions

Analytical Characterization

Limited solubility data and absence of crystallographic structures hinder formulation studies. Advanced techniques like X-ray diffraction and HPLC-MS are recommended for purity assessment .

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